N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE
Overview
Description
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE is a complex organic compound that features both imidazole and tetrahydrocycloheptathiopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE typically involves multi-step organic reactions. One common approach includes:
Formation of the Imidazole Derivative: Starting with a suitable imidazole precursor, a propyl chain is introduced via alkylation reactions.
Cyclization: The tetrahydrocycloheptathiopyrimidine ring is formed through a series of cyclization reactions involving thiol and amine groups.
Coupling: The final step involves coupling the imidazole derivative with the tetrahydrocycloheptathiopyrimidine moiety under specific conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The compound can be reduced to modify the tetrahydrocycloheptathiopyrimidine ring.
Substitution: The propyl chain can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reagents such as NBS (N-Bromosuccinimide) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to fully saturated analogs.
Scientific Research Applications
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the tetrahydrocycloheptathiopyrimidine moiety may interact with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-N-(6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-YL)AMINE: shares similarities with other imidazole derivatives and tetrahydrocycloheptathiopyrimidine compounds.
Dichloroaniline: Another compound with a complex ring structure, used in the production of dyes and herbicides.
Uniqueness
The uniqueness of this compound lies in its dual functional groups, which allow it to participate in diverse chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-2-5-13-14(6-3-1)23-17-15(13)16(20-11-21-17)19-7-4-9-22-10-8-18-12-22/h8,10-12H,1-7,9H2,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVVYXHKICYNDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)NCCCN4C=CN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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